5-Cyclohexyl-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclohexyl-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a cyclohexyl group, a dichlorobenzylidene moiety, and a triazole ring with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction using cyclohexyl halides.
Formation of the Dichlorobenzylidene Moiety: The dichlorobenzylidene moiety can be introduced through a condensation reaction between 3,4-dichlorobenzaldehyde and an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The dichlorobenzylidene moiety can be reduced to form the corresponding benzyl derivative.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Benzyl derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential antimicrobial and antifungal agent.
Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: As a component in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The dichlorobenzylidene moiety may enhance the compound’s binding affinity to its targets, while the thiol group can participate in redox reactions, further modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure but with a phenyl group instead of a cyclohexyl group.
5-Cyclohexyl-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure but with a dimethoxybenzylidene moiety instead of a dichlorobenzylidene moiety.
Uniqueness
The uniqueness of 5-Cyclohexyl-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds. The presence of the cyclohexyl group may enhance its hydrophobic interactions, while the dichlorobenzylidene moiety may provide additional binding sites for molecular targets.
Properties
Molecular Formula |
C15H16Cl2N4S |
---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(3,4-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H16Cl2N4S/c16-12-7-6-10(8-13(12)17)9-18-21-14(19-20-15(21)22)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,20,22)/b18-9+ |
InChI Key |
JHGWJTMLCFEUFR-GIJQJNRQSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.